Chiral Center Topology: Alpha- vs. Beta-Alanine Backbone
The target compound's structure is based on an L-alanine backbone, providing a single chiral carbon atom (alpha to the ester). This is in contrast to the racemic, non-chiral beta-alanine backbone of its closest analog, Diethyl 3,3'-(benzylazanediyl)dipropanoate (CAS 6938-07-4). This crucial structural feature enables the S-isomer (CAS 60584-77-2) of the target compound to be used as a specific chiral building block in the synthesis of enantiomerically pure pharmaceuticals like Ramipril . The analog cannot be used for this purpose .
| Evidence Dimension | Number of Chiral Centers |
|---|---|
| Target Compound Data | 1 (undefined stereocenter) |
| Comparator Or Baseline | Diethyl 3,3'-(benzylazanediyl)dipropanoate (CAS 6938-07-4) - 0 chiral centers |
| Quantified Difference | 1 vs. 0 |
| Conditions | 2D structure analysis (PubChem, commercial databases) |
Why This Matters
The presence of a chiral center makes the target compound non-interchangeable with achiral analogs for any application requiring stereochemical control, directly influencing procurement decisions for asymmetric synthesis.
- [1] PubChem. (2026). 2D Structure and Computed Properties for CID 46781531. National Center for Biotechnology Information. View Source
